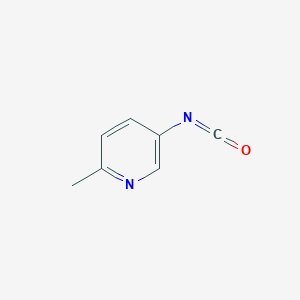

5-Isocyanato-2-methylpyridine

描述

Overview of Pyridine (B92270) Derivatives in Chemical Sciences

Pyridine (C₅H₅N) is a foundational heterocyclic organic compound, structurally analogous to benzene (B151609) with one C-H group replaced by a nitrogen atom. This substitution imparts distinct properties, including basicity and a dipole moment, making the pyridine scaffold a ubiquitous feature in a vast array of natural products, from vitamins to alkaloids. nih.govmdpi.com In medicinal chemistry, pyridine derivatives are considered "privileged scaffolds" because of their proven success in drug development. mdpi.com They are integral to numerous FDA-approved drugs and are actively researched for a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. nih.govtandfonline.comgoogle.com The versatility of the pyridine ring allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules to optimize their therapeutic effects. rsc.org

Significance of the Isocyanate Functional Group in Organic Synthesis

The isocyanate group, with the formula R−N=C=O, is a highly reactive functional group prized in organic synthesis for its ability to form stable covalent bonds with a wide variety of nucleophiles. asianpubs.orgresearchgate.net Isocyanates are powerful electrophiles, readily reacting with alcohols to form carbamates, with amines to form ureas, and with water to produce an amine and carbon dioxide. asianpubs.orgnih.gov This reactivity is the cornerstone of polyurethane chemistry, where diisocyanates and polyols react to form polymers used in foams, coatings, and elastomers. rscf.ruresearchgate.net In the context of fine chemical synthesis and medicinal chemistry, the isocyanate group serves as a critical linchpin for connecting different molecular fragments, most notably in the creation of urea (B33335) linkages which are common motifs in pharmacologically active compounds. nih.govnih.gov The synthesis of isocyanates is typically achieved through methods like the phosgenation of amines or the Curtius and Lossen rearrangements of acyl azides and hydroxamic acids, respectively. asianpubs.orgnih.gov

Contextualization of 5-Isocyanato-2-methylpyridine within Pyridine and Isocyanate Chemistry

This compound emerges at the intersection of pyridine and isocyanate chemistry, offering a unique combination of functionalities for synthetic chemists. Its structure features a pyridine ring substituted at the 2-position with a methyl group and at the 5-position with an isocyanate group. This specific arrangement makes it a valuable intermediate for the synthesis of complex molecules, particularly N,N'-disubstituted ureas containing a 2-methylpyridine (B31789) moiety.

The primary application of this compound in academic and industrial research lies in its role as a building block for creating libraries of compounds for drug discovery. chemscene.comwhiterose.ac.uk The isocyanate group provides a reactive handle for coupling with various amine-containing molecules, while the 2-methyl-5-pyridyl portion of the molecule can impart specific physicochemical properties, such as solubility, and engage in crucial binding interactions with biological targets like protein kinases. nih.govasianpubs.org

A prominent example of the strategic importance of this structural class is found in the synthesis of kinase inhibitors like Sorafenib. asianpubs.orgnih.gov Sorafenib is a diaryl urea that inhibits multiple kinases involved in tumor progression. asianpubs.org The synthesis of Sorafenib and its analogues often involves the reaction of a substituted phenyl isocyanate with an amine-functionalized pyridine derivative, or conversely, a pyridyl isocyanate with a substituted aniline (B41778). nih.govtandfonline.comnih.gov this compound represents a key reagent in the latter strategy, enabling the direct introduction of the 2-methylpyridine fragment into the final urea structure. The reaction involves the nucleophilic attack of an amine on the electrophilic carbon of the isocyanate group, forming a stable urea linkage. nih.govrsc.org

Research into the synthesis of novel pyridylureas demonstrates the utility of such isocyanates. For instance, methods have been developed for the palladium-catalyzed C-N cross-coupling of ureas with halo-pyridines (such as 5-bromo-2-methylpyridine, a potential precursor to this compound) to form these structures, highlighting the demand for these molecular architectures in pharmaceutical development. nih.gov

Chemical Data Table

Below are the key chemical identifiers and properties for this compound.

| Property | Value |

| CAS Number | 732245-99-7 |

| Molecular Formula | C₇H₆N₂O |

| Molecular Weight | 134.14 g/mol |

| Synonyms | 2-methyl-5-isocyanatopyridine, 6-methylpyridine-3-isocyanate |

| Topological Polar Surface Area (TPSA) | 42.32 Ų |

| LogP | 1.35732 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 1 |

Structure

3D Structure

属性

IUPAC Name |

5-isocyanato-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-6-2-3-7(4-8-6)9-5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBMYUQLNXLJJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428540 | |

| Record name | 5-isocyanato-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732245-99-7 | |

| Record name | 5-isocyanato-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-isocyanato-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Conditions for 5 Isocyanato 2 Methylpyridine

Precursor Synthesis and Derivatization Approaches

The journey to synthesizing 5-isocyanato-2-methylpyridine begins with the appropriate selection and preparation of its precursor, 6-methylnicotinic acid. The efficiency and purity of this initial step are paramount as they directly influence the outcome of the final product.

Synthesis from 6-Methylnicotinic Acid via Diphenylphosphoryl Azide (B81097) (DPPA) in Toluene (B28343)

The most prominent and widely utilized method for preparing this compound is the Curtius rearrangement of 6-methylnicotinic acid. wikipedia.orgnih.gov This reaction is a thermal decomposition of an acyl azide, which rearranges to form an isocyanate with the loss of nitrogen gas. wikipedia.orgnrochemistry.com

The process begins with the reaction of the precursor, 6-methylnicotinic acid, with diphenylphosphoryl azide (DPPA) in an inert solvent, typically toluene. nrochemistry.com DPPA serves as a safe and effective reagent for the in-situ formation of the corresponding acyl azide. The reaction mixture is then heated. At elevated temperatures, the acyl azide intermediate undergoes rearrangement, losing a molecule of dinitrogen gas to form the desired this compound. wikipedia.orgorganic-chemistry.org The isocyanate can be isolated if the reaction is conducted in the absence of nucleophiles. nrochemistry.com

The general reaction mechanism proceeds as follows:

Acyl Azide Formation: The carboxylic acid (6-methylnicotinic acid) reacts with DPPA to form a mixed anhydride (B1165640), which is then displaced by the azide ion to form the 6-methylnicotinoyl azide intermediate.

Rearrangement: Upon heating, the acyl azide undergoes a concerted rearrangement. The bond between the carbonyl carbon and the nitrogen of the azide cleaves, and the pyridyl group migrates to the electron-deficient nitrogen atom, simultaneously expelling nitrogen gas. nih.gov This step proceeds with complete retention of the migrating group's configuration. nrochemistry.com

Isocyanate Product: The final product of this rearrangement is this compound.

A typical experimental procedure involves stirring the carboxylic acid with triethylamine (B128534) (Et3N) and DPPA in toluene at room temperature, followed by heating the mixture to reflux to induce the rearrangement. nrochemistry.com

Alternative Synthetic Routes and Their Comparative Analysis

While the DPPA route is common, alternative methods for the synthesis of isocyanates exist, each with its own set of advantages and disadvantages.

Reductive Carbonylation of Nitro-pyridines: An important industrial alternative to phosgene-based routes is the catalytic reductive carbonylation of nitroaromatic compounds. researchgate.net This would involve the carbonylation of 5-nitro-2-methylpyridine using carbon monoxide in the presence of a transition metal catalyst, such as a palladium or rhodium complex. researchgate.net This method is environmentally more benign than traditional phosgene (B1210022) routes but often requires high pressures and temperatures, as well as sophisticated catalyst systems. researchgate.net

From Acyl Halides: A more traditional approach to the Curtius rearrangement involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with an azide salt, such as sodium azide, to form the acyl azide intermediate. This intermediate is then heated in an inert solvent to yield the isocyanate. This two-step process is effective but involves handling potentially hazardous reagents and isolating the often-unstable acyl azide.

Using Di-tert-butyl dicarbonate (B1257347) and Sodium Azide: A one-pot method developed by Lebel and colleagues allows for the conversion of carboxylic acids to their corresponding isocyanates. nih.gov This procedure involves reacting the carboxylic acid with di-tert-butyl dicarbonate and sodium azide, which generates the acyl azide in situ. The subsequent rearrangement is promoted by catalysts like zinc(II) triflate. nih.gov

Table 1: Comparative Analysis of Synthetic Routes

| Method | Precursor | Key Reagents | Advantages | Disadvantages |

| DPPA Route | 6-Methylnicotinic Acid | Diphenylphosphoryl Azide (DPPA) | One-pot procedure, safer handling of azide. | DPPA is relatively expensive. |

| Reductive Carbonylation | 5-Nitro-2-methylpyridine | Carbon Monoxide, Transition Metal Catalyst | Phosgene-free, potentially lower cost raw materials. | Requires high pressure/temperature, specialized equipment. researchgate.net |

| Acyl Halide Route | 6-Methylnicotinic Acid | Thionyl Chloride, Sodium Azide | Uses common and inexpensive reagents. | Involves isolation of potentially explosive acyl azide. |

| Di-tert-butyl dicarbonate Route | 6-Methylnicotinic Acid | Di-tert-butyl dicarbonate, Sodium Azide | Mild, one-pot procedure. nih.gov | May require specific catalysts for efficient rearrangement. nih.gov |

Strategies for High Yield and Purity in this compound Synthesis

Achieving high yield and purity is crucial for the practical application of this compound. Several strategies can be employed:

One-Pot Synthesis: To minimize the handling of the potentially explosive acyl azide intermediate and reduce material loss between steps, a one-pot procedure is highly recommended. organic-chemistry.org In this approach, the acyl azide is generated and rearranged to the isocyanate in the same reaction vessel without isolation.

Inert Atmosphere: Isocyanates are reactive towards moisture. Conducting the reaction and purification under an inert atmosphere (e.g., nitrogen or argon) prevents the hydrolysis of the isocyanate to an unstable carbamic acid, which would then decompose to an amine, leading to urea (B33335) byproducts.

Controlled Temperature: Precise temperature control during the rearrangement is vital. The temperature must be high enough to initiate the reaction but not so high as to cause polymerization of the isocyanate product or other undesirable side reactions.

Purification Method: The final product is often purified by vacuum distillation. This allows for the separation of the volatile isocyanate from less volatile impurities and catalyst residues at a lower temperature, minimizing thermal degradation.

Optimization of Reaction Parameters

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Optimization of parameters such as temperature, solvent, and catalyst system is key to maximizing yield and minimizing reaction time.

Temperature and Solvent Effects on Reaction Efficiency

The choice of solvent and the reaction temperature are critical parameters in the Curtius rearrangement.

Temperature: The rearrangement of the acyl azide to the isocyanate is a thermal process that requires a specific activation energy. wikipedia.org The reaction temperature must be carefully controlled to ensure a smooth conversion. For the synthesis involving DPPA in toluene, the reaction is typically carried out at the reflux temperature of the solvent (approx. 111°C) to provide sufficient thermal energy for the rearrangement. nrochemistry.com Lower temperatures would result in a sluggish or incomplete reaction, while excessively high temperatures could promote the formation of byproducts, including ureas or polymers.

Solvent: The solvent must be inert to both the starting materials and the highly reactive isocyanate product. Aprotic solvents with relatively high boiling points are preferred. Toluene is a common choice due to its inertness, appropriate boiling point for thermal rearrangement, and ability to dissolve the organic precursors. The polarity of the solvent does not significantly affect the mechanism of the intramolecular rearrangement itself, but it can influence the solubility of reagents and the rate of side reactions.

Catalyst Systems for Isocyanate Formation

While the Curtius rearrangement can be initiated purely by thermal means, research has shown that the reaction can be catalyzed to proceed under milder conditions. wikipedia.org

Lewis Acids: The use of Lewis acid catalysts, such as boron trifluoride (BF3) or boron trichloride (B1173362) (BCl3), has been shown to significantly lower the decomposition temperature required for the rearrangement. wikipedia.org The Lewis acid coordinates to the carbonyl oxygen of the acyl azide, which weakens the N-N bond and facilitates the migration of the R-group. This catalytic approach can lead to a reduction in the required reaction temperature by as much as 100°C and a significant increase in the yield of the isocyanate. wikipedia.org

Transition Metal Catalysis: In alternative routes, such as reductive carbonylation, the catalyst system is central to the reaction. Group VIII transition metals, like palladium and rhodium, are often employed to catalyze the formation of the isocyanate from a nitro precursor and carbon monoxide. researchgate.net These systems are complex and the subject of extensive industrial and academic research. researchgate.net

Table 2: Key Parameters for Optimization of the Curtius Rearrangement

| Parameter | Effect on Reaction | Typical Conditions / Considerations |

| Temperature | Controls the rate of rearrangement and potential for side reactions. | Refluxing toluene (approx. 111°C) is common. Lower temperatures may be used with catalysts. wikipedia.orgnrochemistry.com |

| Solvent | Must be inert and have an appropriate boiling point. | Aprotic, non-nucleophilic solvents like Toluene or Xylene are preferred. |

| Catalyst | Can lower the activation energy, allowing for milder conditions. | Lewis acids (e.g., Boron Trifluoride) can significantly reduce reaction temperature. wikipedia.org |

| Reaction Time | Must be sufficient for complete conversion of the acyl azide. | Typically monitored by TLC or GC to determine completion (e.g., 2-4 hours at reflux). |

| Atmosphere | Prevents hydrolysis of the isocyanate product. | Anhydrous conditions under an inert gas (N2 or Ar) are essential. |

Purification Techniques for Synthesized this compound

Following the synthesis of this compound, a multi-step purification process is typically employed to isolate the compound from unreacted starting materials, reagents, and byproducts. The exact sequence of techniques would be contingent on the synthetic route chosen and the nature of the impurities present.

A plausible purification protocol would commence with the removal of the reaction solvent, often under reduced pressure using a rotary evaporator. If the synthesis was conducted in a high-boiling solvent, fractional distillation might be necessary at this initial stage.

Subsequent purification would likely involve the following steps:

Extraction: The crude product can be dissolved in a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate (B1210297), and washed with a mild aqueous base (e.g., a saturated sodium bicarbonate solution) to remove any acidic impurities. This is followed by washing with brine to remove any remaining aqueous solution.

Drying: The organic layer containing the isocyanate is then dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, to remove residual water.

Filtration: The drying agent is removed by filtration.

Solvent Removal: The solvent is once again removed under reduced pressure.

Distillation: The final purification of this compound is best achieved by vacuum distillation. This technique is crucial for separating the desired isocyanate from non-volatile impurities and any byproducts with different boiling points. Given the reactive nature of the isocyanate group, distillation under reduced pressure is essential to prevent thermal degradation.

For analytical and high-purity requirements, column chromatography on silica (B1680970) gel could be employed. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, would likely be effective in isolating the target compound.

Table 1: Potential Purification Techniques for this compound

| Technique | Purpose | Typical Reagents/Conditions |

| Solvent Removal | Initial concentration of the crude product. | Rotary evaporation under reduced pressure. |

| Extraction | Removal of acidic or water-soluble impurities. | Dichloromethane or ethyl acetate as the organic phase; saturated sodium bicarbonate solution and brine for washing. |

| Drying | Removal of residual water from the organic phase. | Anhydrous magnesium sulfate or sodium sulfate. |

| Filtration | Removal of the solid drying agent. | Standard laboratory filtration apparatus. |

| Vacuum Distillation | Final purification by separating components based on boiling point. | Reduced pressure to lower the boiling point and prevent thermal decomposition. |

| Column Chromatography | High-purity isolation for analytical purposes. | Silica gel as the stationary phase; hexane/ethyl acetate gradient as the mobile phase. |

Mechanistic Investigations of Synthetic Pathways

The mechanistic underpinnings of the primary synthetic routes to this compound are well-established in the broader context of organic chemistry.

Phosgenation of 5-Amino-2-methylpyridine (B47470):

The reaction of 5-amino-2-methylpyridine with phosgene proceeds through a series of well-defined intermediates. The initial step involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of phosgene, leading to the formation of a carbamoyl (B1232498) chloride intermediate. Subsequent elimination of hydrogen chloride from this intermediate yields the final isocyanate product.

Curtius Rearrangement of 2-Methyl-5-pyridinecarbonyl Azide:

The Curtius rearrangement is understood to proceed through a concerted mechanism. wikipedia.orgnih.gov It is believed that the loss of nitrogen gas from the acyl azide and the migration of the pyridyl group to the electron-deficient nitrogen atom occur simultaneously. wikipedia.org This concerted pathway avoids the formation of a discrete nitrene intermediate. The transition state for this rearrangement involves a cyclic arrangement of the acyl azide. The isocyanate is formed directly from this transition state.

Table 2: Key Intermediates in the Synthesis of this compound

| Synthetic Route | Key Intermediate(s) | Description |

| Phosgenation | 2-Methyl-5-pyridylcarbamoyl chloride | Formed by the initial reaction of the amine with phosgene. |

| Curtius Rearrangement | 2-Methyl-5-pyridinecarbonyl azide | The precursor that undergoes rearrangement upon heating. |

Kinetics of Phosgenation:

Kinetics of the Curtius Rearrangement:

The Curtius rearrangement is a unimolecular reaction, and its rate is primarily dependent on the temperature and the structure of the acyl azide. The reaction follows first-order kinetics, with the rate being proportional to the concentration of the acyl azide. The activation energy for the rearrangement is influenced by the electronic nature of the migrating group. Electron-donating groups on the migrating ring can stabilize the transition state and increase the rate of rearrangement. The choice of solvent can also have a minor effect on the reaction rate.

Table 3: Factors Influencing the Kinetics of Formation of this compound

| Synthetic Route | Influencing Factor | Effect on Reaction Rate |

| Phosgenation | Nucleophilicity of 5-amino-2-methylpyridine | Higher nucleophilicity leads to a faster reaction. |

| Concentration of reactants | Higher concentrations increase the reaction rate. | |

| Temperature | Higher temperatures generally increase the reaction rate. | |

| Curtius Rearrangement | Temperature | The rate is highly dependent on temperature, with higher temperatures leading to a faster rearrangement. |

| Electronic nature of the pyridyl group | Electron-donating substituents on the pyridine (B92270) ring can accelerate the rearrangement. | |

| Solvent | The solvent can have a modest effect on the rate. |

Chemical Reactivity and Transformation of 5 Isocyanato 2 Methylpyridine

Reactivity of the Isocyanate Group

The isocyanate group is characterized by a carbon atom double-bonded to both a nitrogen and an oxygen atom. The electronegativity of the nitrogen and oxygen atoms renders the central carbon atom highly electrophilic, making it the primary site for nucleophilic attack.

Nucleophilic addition represents the most common reaction pathway for isocyanates. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon of the isocyanate group, followed by protonation of the resulting nitrogen anion.

In the presence of primary or secondary amines, 5-Isocyanato-2-methylpyridine is expected to readily form substituted ureas. The reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on the isocyanate's carbonyl carbon. This reaction is typically rapid and exothermic.

General Reaction: R-NH₂ + O=C=N-Ar → R-NH-C(=O)NH-Ar (where Ar = 2-methylpyridin-5-yl)

| Amine Reactant | Product | Reaction Conditions |

| Primary Aliphatic Amine | N-(Alkyl)-N'-(2-methylpyridin-5-yl)urea | Typically occurs at room temperature in an inert solvent. |

| Primary Aromatic Amine | N-(Aryl)-N'-(2-methylpyridin-5-yl)urea | May require slightly elevated temperatures depending on the nucleophilicity of the amine. |

| Secondary Amine | N,N-(Dialkyl/Aryl)-N'-(2-methylpyridin-5-yl)urea | Generally proceeds readily, similar to primary amines. |

Note: The data presented in this table is representative of the general reactivity of isocyanates with amines and is intended for illustrative purposes. Specific experimental data for this compound was not available.

The reaction of this compound with alcohols yields carbamates, also known as urethanes. This reaction is generally slower than the reaction with amines and often requires a catalyst, such as a tertiary amine or an organometallic compound, to proceed at a reasonable rate. mdpi.com

General Reaction: R-OH + O=C=N-Ar → R-O-C(=O)NH-Ar (where Ar = 2-methylpyridin-5-yl)

| Alcohol Reactant | Product | Typical Catalyst |

| Primary Alcohol | Alkyl N-(2-methylpyridin-5-yl)carbamate | Tertiary amines (e.g., triethylamine), Organotin compounds. |

| Secondary Alcohol | Alkyl N-(2-methylpyridin-5-yl)carbamate | Organometallic catalysts are often more effective. |

| Phenol | Phenyl N-(2-methylpyridin-5-yl)carbamate | Generally requires more forcing conditions or specific catalysts. |

Note: This table illustrates the expected outcomes for the reaction of isocyanates with alcohols. Specific experimental data for this compound was not found in the available literature.

In the context of nucleophilic additions to this compound, regioselectivity primarily concerns the site of nucleophilic attack. The electrophilicity of the isocyanate carbon far exceeds that of the pyridine (B92270) ring carbons, ensuring that nucleophilic attack occurs exclusively at the isocyanate group under typical conditions.

Stereoselectivity would become a factor if the nucleophile or the isocyanate possessed chiral centers. In the absence of any pre-existing chirality in the reactants or the presence of a chiral catalyst, the addition of an achiral nucleophile to the achiral this compound would result in an achiral product. If a chiral nucleophile were used, the reaction would likely proceed with some degree of diastereoselectivity, influenced by steric hindrance and electronic interactions between the pyridine ring and the substituents on the chiral nucleophile.

The isocyanate group can participate in cycloaddition reactions, acting as a 2π electron component. These reactions provide routes to various heterocyclic compounds.

Isocyanates can undergo [2+2] cycloaddition reactions with electron-rich alkenes to form β-lactams. researchtrends.netrsc.org These reactions can be promoted either thermally or photochemically. The mechanism of these reactions can be either concerted or stepwise, often involving a diradical or zwitterionic intermediate. researchtrends.net

General Reaction Scheme: Alkene + O=C=N-Ar → β-lactam (where Ar = 2-methylpyridin-5-yl)

| Alkene Partner | Product Type | Reaction Conditions |

| Electron-rich Alkene | Substituted β-lactam | Thermal or photochemical activation. researchtrends.net |

| Allene | Dihydropyrimidine-2,4-dione (with two isocyanate molecules) | Nickel(0)-catalyzed [2+2+2] cycloaddition. nih.gov |

Polymerization Reactions

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is an aromatic, electron-deficient heterocycle. The nitrogen atom is more electronegative than carbon, which significantly influences the ring's reactivity, particularly in electrophilic aromatic substitution. quora.comquimicaorganica.org

Compared to benzene (B151609), the pyridine ring is significantly deactivated towards electrophilic aromatic substitution (SEAr). wikipedia.orgyoutube.com The electron-withdrawing nature of the ring nitrogen reduces the electron density of the aromatic system, making it less nucleophilic and thus less reactive towards electrophiles. quora.comaklectures.com Furthermore, under the acidic conditions often required for SEAr reactions (e.g., nitration or sulfonation), the basic nitrogen atom is readily protonated, forming a pyridinium (B92312) ion. This further increases the deactivation of the ring. wikipedia.org

Substitution on the pyridine ring preferentially occurs at the 3- and 5-positions (meta to the nitrogen). Attack at the 2-, 4-, or 6-positions results in an unstable resonance intermediate where a positive charge is placed directly on the electronegative nitrogen atom. quora.comquimicaorganica.org Attack at the 3- or 5-position avoids this unfavorable state, making it the kinetically and thermodynamically favored pathway. aklectures.com

In this compound, the regiochemical outcome of an SEAr reaction is influenced by the directing effects of the two existing substituents:

2-methyl group (-CH₃): An activating, ortho-, para-directing group. It would direct incoming electrophiles to the 3- and 6-positions.

5-isocyanate group (-NCO): A deactivating, meta-directing group. It would direct incoming electrophiles to the 3-position.

| Position of Attack | Stability of Intermediate | Directing Influence |

| C-2 / C-6 (ortho) | Less stable (positive charge on N) | Disfavored by ring N |

| C-4 (para) | Less stable (positive charge on N) | Disfavored by ring N |

| C-3 / C-5 (meta) | More stable | Favored by ring N |

Nucleophilic Aromatic Substitution on the Pyridine Moiety

The pyridine ring is inherently electron-deficient due to the presence of the electronegative nitrogen atom, which withdraws electron density from the carbon atoms. This characteristic makes the pyridine nucleus susceptible to nucleophilic attack, particularly at the C2 (α) and C4 (γ) positions, where the electron density is lowest. uoanbar.edu.iqquimicaorganica.org The reactivity of pyridine towards nucleophiles is significantly greater than that of benzene and is comparable to a benzene ring bearing strong electron-withdrawing substituents. uoanbar.edu.iq

In the case of this compound, the powerful electron-withdrawing nature of the isocyanate group at the C5 position further deactivates the ring towards electrophilic substitution but is expected to influence the regioselectivity of nucleophilic attack. While the isocyanate group itself is highly electrophilic and readily reacts with nucleophiles, reactions can be directed towards the pyridine ring under specific conditions, especially if a suitable leaving group is present at an activated position (C2, C4, or C6).

The general mechanism for nucleophilic aromatic substitution (SNAr) on a pyridine ring involves the addition of a nucleophile to form a negatively charged intermediate, known as a Meisenheimer complex, followed by the elimination of a leaving group. quimicaorganica.org The stability of this intermediate is a key factor in determining the reaction rate. The negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom when the attack occurs at the C2 or C4 positions, which stabilizes the complex and facilitates the reaction. uoanbar.edu.iq

For pyridinium compounds, which are even more electron-deficient, the SNAr reactions are well-studied. The reactivity order for leaving groups in 2-substituted N-methylpyridinium ions reacting with piperidine (B6355638) was found to be 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I, which differs from the typical "element effect" seen in other SNAr reactions where fluoride (B91410) is the best leaving group. nih.gov This is attributed to a mechanism involving rate-determining deprotonation of the addition intermediate. nih.gov While this compound is not a pyridinium salt, this highlights that reaction mechanisms and leaving group abilities can be complex in pyridine systems.

| Position of Attack | Relative Reactivity | Reason for Reactivity | Example Reaction |

|---|---|---|---|

| C2 / C6 | High | Electron deficiency enhanced by the ring nitrogen; negative charge of the intermediate can be delocalized onto nitrogen. | Chichibabin reaction (e.g., amination with NaNH2 if a hydride leaving group is displaced). bhu.ac.in |

| C4 | High | Electron deficiency enhanced by the ring nitrogen; negative charge of the intermediate can be delocalized onto nitrogen. | Substitution of a leaving group (e.g., halide) by a nucleophile. |

| C3 / C5 | Low | Higher electron density compared to C2/C4/C6; the intermediate's negative charge cannot be delocalized onto the ring nitrogen. | Nucleophilic substitution at these positions is generally not favored and requires harsh conditions or specific activation. |

Metal-Catalyzed Cross-Coupling Reactions at Pyridine Positions

Metal-catalyzed cross-coupling reactions are powerful and versatile tools for the functionalization of pyridine rings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net To utilize these methods on the pyridine moiety of this compound, a precursor containing a suitable leaving group, such as a halogen (Br, I) or a triflate (OTf), at one of the ring positions is required. The most common and synthetically useful cross-coupling reactions for pyridine decoration include the Suzuki-Miyaura, Sonogashira, and Stille reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a pyridyl halide or triflate with an organoboron reagent, catalyzed by a palladium complex. nih.govnih.gov It is widely used due to the stability and low toxicity of the boronic acid reagents. For instance, 3-pyridyl triflates have been successfully coupled with alkenyl pinacol (B44631) boronates in good to excellent yields using a Pd(PPh₃)₄ catalyst. nih.govthieme-connect.com The reactivity of pyridyl triflates can be influenced by substituents; pyridyl triflates with substitution at the 2- and/or 6-positions sometimes give higher yields compared to unsubstituted ones. nih.gov

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling a pyridyl halide or triflate with a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. nrochemistry.comlibretexts.org The Sonogashira reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. wikipedia.orgresearchgate.net The reactivity of the halide leaving group follows the general trend I > Br > Cl, with triflates also being effective coupling partners. wikipedia.org This method provides a direct route to arylalkynes and conjugated enynes.

The table below outlines potential cross-coupling reactions on a hypothetical halogenated derivative of this compound.

| Reaction Type | Pyridyl Substrate (Example) | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | 4-Bromo-5-isocyanato-2-methylpyridine | Arylboronic acid (Ar-B(OH)2) | Pd(PPh3)4, Base (e.g., K3PO4) | 4-Aryl-5-isocyanato-2-methylpyridine |

| Sonogashira | 6-Iodo-5-isocyanato-2-methylpyridine | Terminal alkyne (R-C≡CH) | Pd(PPh3)2Cl2, CuI, Base (e.g., Amine) | 6-Alkynyl-5-isocyanato-2-methylpyridine |

| Stille | 3-Bromo-5-isocyanato-2-methylpyridine | Organostannane (R-SnBu3) | Pd(PPh3)4 | 3-Substituted-5-isocyanato-2-methylpyridine |

| Heck | 4-Iodo-5-isocyanato-2-methylpyridine | Alkene (CH2=CHR) | Pd(OAc)2, Ligand (e.g., PPh3), Base | 4-Alkenyl-5-isocyanato-2-methylpyridine |

Functionalization of Azine N-Oxides with Electrophilic Reagents

The conversion of a pyridine to its corresponding N-oxide is a cornerstone strategy for activating the heterocyclic ring. semanticscholar.orgresearchgate.net The N-oxide function profoundly alters the electronic properties of the pyridine moiety, making it more reactive towards both electrophilic and nucleophilic reagents. bhu.ac.in The oxygen atom can donate electron density into the ring via resonance, which enhances reactivity towards electrophiles, particularly at the C4 position. bhu.ac.in Simultaneously, the positive formal charge on the nitrogen atom increases the electrophilicity of the C2 and C4 positions, making them susceptible to nucleophilic attack. semanticscholar.org

For this compound, oxidation, for instance with a peracid or a mixture of hydrogen peroxide and acetic acid, would yield this compound N-oxide. bhu.ac.in This intermediate serves as a versatile platform for introducing a variety of functional groups.

Reactions with Electrophiles: Pyridine N-oxides can undergo electrophilic substitution under conditions that would be ineffective for the parent pyridine. A classic example is the nitration of pyridine N-oxide, which proceeds with fuming nitric acid and sulfuric acid to yield the 4-nitro derivative. bhu.ac.in The resulting 4-nitro-5-isocyanato-2-methylpyridine N-oxide could then be deoxygenated (e.g., with PCl₃) to afford 4-nitro-5-isocyanato-2-methylpyridine.

Activation for Nucleophilic Attack: The N-oxide can be activated by various electrophilic reagents, such as tosyl chloride (TsCl), acetic anhydride (B1165640) (Ac₂O), or phosphorus oxychloride (POCl₃), rendering the C2 and C4 positions highly reactive towards nucleophiles. researchgate.netwikipedia.org For example, treatment of a pyridine N-oxide with POCl₃ can introduce a chlorine atom at the 2- or 4-position. wikipedia.org More advanced one-pot procedures allow for direct amination; pyridine N-oxides can be converted to 2-aminopyridines in high yields using tosyl anhydride (Ts₂O) and an amine like tert-butylamine. semanticscholar.orgresearchgate.net This approach offers high regioselectivity for the C2 position. Palladium-catalyzed direct C-H arylation of pyridine N-oxides with aryl halides or triflates is also a powerful method for C2-functionalization. semanticscholar.org

| Reagent | Position of Functionalization | Product Type | Reference Principle |

|---|---|---|---|

| HNO3 / H2SO4 | C4 | 4-Nitro derivative | Electrophilic Aromatic Substitution bhu.ac.in |

| POCl3 | C2 / C4 | 2- or 4-Chloro derivative | Activation followed by nucleophilic attack by Cl⁻ wikipedia.org |

| Ts2O, then R2NH | C2 | 2-Amino derivative | One-pot amination semanticscholar.orgresearchgate.net |

| Aryl-Br, Pd catalyst | C2 | 2-Aryl derivative | Direct C-H Arylation semanticscholar.org |

| Grignard Reagent (RMgX) | C2 | 2-Alkyl or 2-Aryl derivative | Directed ortho-metallation or addition acs.orgdiva-portal.org |

Influence of the 2-Methyl Group on Reactivity

Steric Hindrance Effects on Reaction Rates and Selectivity

The presence of a methyl group at the C2 position of the pyridine ring in this compound introduces significant steric bulk in the vicinity of the nitrogen atom and the C3 position. This steric hindrance can have a profound impact on the rates and outcomes of various chemical transformations.

Effect on Nitrogen-Centered Reactions: The lone pair of electrons on the pyridine nitrogen is a common site for reactions such as protonation, alkylation, and coordination to metal centers. The 2-methyl group can physically obstruct the approach of reagents to the nitrogen atom, thereby decreasing its nucleophilicity and Lewis basicity. thieme-connect.com Studies on sterically hindered pyridines have demonstrated that reaction rates can be reduced by several orders of magnitude due to this steric shielding. thieme-connect.com For example, the formation constants for metal complexes of 2-methylpyridine (B31789) are consistently lower than those for pyridine or 4-methylpyridine, an effect attributed to steric repulsion between the methyl group and other ligands in the coordination sphere. rsc.org

Effect on Ring Positions: Steric hindrance from the 2-methyl group also affects reactions at adjacent ring positions. Nucleophilic attack at the C2 position, while electronically favored, would be sterically disfavored. This could potentially lead to increased selectivity for attack at the C6 position, which is sterically less encumbered. Similarly, in metal-catalyzed cross-coupling reactions at the C3 position, the 2-methyl group could hinder the approach and coordination of the bulky catalyst, potentially lowering reaction efficiency compared to a less substituted pyridine. In some cases, steric hindrance can completely inhibit a reaction; for instance, 2-substituted pyridines were found to be unreactive in certain ruthenium-catalyzed hydroboration reactions, likely due to steric blocking of the catalyst. acs.orgnih.gov

Electronic Effects of the Methyl Substituent

Deactivation towards Nucleophilic Attack: The ring becomes less electrophilic and therefore less reactive towards nucleophilic aromatic substitution. This effect runs counter to the activation provided by the ring nitrogen and the 5-isocyanato group.

Activation towards Electrophilic Attack: The ring becomes more susceptible to attack by electrophiles. However, pyridine itself is highly resistant to electrophilic substitution, so this activation is relative and generally requires harsh conditions or prior N-oxidation. uoanbar.edu.iqpearson.com

Increased Basicity: The electron-donating nature of the methyl group increases the electron density on the nitrogen atom, making its lone pair more available for protonation. Consequently, 2-methylpyridine (pKa ≈ 5.97) is a stronger base than pyridine (pKa ≈ 5.25). acs.org This increased basicity in this compound would influence its behavior in acid-catalyzed reactions and its properties as a ligand. In transition metal complexes, electron-donating substituents on the pyridine ring can increase the electron density at the metal center, which in turn can modulate the complex's catalytic activity and redox properties. nih.govnih.gov

Comparison of Reactivity with Unsubstituted and Variously Substituted Pyridine Isocyanates

The reactivity of this compound is best understood by comparing it to related structures, which helps to isolate the electronic and steric effects of its substituents.

Comparison with 5-Isocyanatopyridine (Unsubstituted):

Steric Effects: 5-Isocyanatopyridine lacks the steric bulk of the 2-methyl group. This would result in faster reaction rates for processes involving the nitrogen atom (e.g., N-oxide formation, quaternization) and for nucleophilic substitutions at the C2 and C6 positions.

Electronic Effects: Lacking the electron-donating methyl group, the pyridine ring in 5-isocyanatopyridine is more electron-deficient. This would make it inherently more reactive towards nucleophilic attack across the ring but less basic at the nitrogen atom.

Comparison with Other Substituted Pyridine Isocyanates:

With a 2-Electron-Withdrawing Group (e.g., 2-Chloro-5-isocyanatopyridine): A chloro group at C2 is electron-withdrawing (-I > +M) and sterically smaller than a methyl group. The combined electron-withdrawing effects of the chloro and isocyanato groups would make the ring highly electron-poor and thus very susceptible to nucleophilic attack. The nitrogen atom would be significantly less basic than in the 2-methyl analogue.

With a 4-Electron-Donating Group (e.g., 4-Methyl-3-isocyanatopyridine): A methyl group at C4 would donate electron density, increasing the basicity of the nitrogen. Its remote position would exert no steric hindrance on the C2 or C6 positions, making them more accessible for nucleophilic attack than in the 2-methyl isomer, assuming a suitable leaving group were present.

The following table summarizes these comparative effects.

| Compound | Key Substituent Effect(s) | Predicted N Basicity | Predicted Reactivity towards Nucleophiles (at C2/C6) | Predicted Steric Hindrance (at N/C2) |

|---|---|---|---|---|

| This compound | +I (Me), -M/-I (NCO) | Moderate | Moderate (electronically deactivated by Me, sterically hindered at C2) | High |

| 5-Isocyanatopyridine | -M/-I (NCO) | Low | High (no deactivating Me group) | Low |

| 2-Chloro-5-isocyanatopyridine | -I (Cl), -M/-I (NCO) | Very Low | Very High (doubly activated by EWGs) | Moderate |

| 4-Methyl-3-isocyanatopyridine | +I (Me at C4), -M/-I (NCO at C3) | High | Moderate (deactivated by Me, but no steric hindrance) | Low |

Applications in Advanced Organic Synthesis

Building Block in the Synthesis of Complex Organic Molecules

5-Isocyanato-2-methylpyridine serves as a crucial starting material or intermediate in the construction of more elaborate molecular frameworks. The pyridine (B92270) moiety itself is a common feature in many biologically active compounds, and the isocyanate group provides a reactive handle for introducing this heterocycle into a larger molecular structure. Synthetic chemists can leverage the predictable reactivity of the isocyanate group to couple this compound with other complex fragments, thereby assembling intricate target molecules.

The reaction of this compound with a primary or secondary amine, for instance, readily yields a substituted urea (B33335) derivative. This reaction is a fundamental transformation in organic chemistry and provides a reliable method for incorporating the 2-methylpyridine (B31789) unit into a larger molecular scaffold. nih.gov

Precursor for Bioactive Compounds and Pharmaceutical Intermediates

The structural motif of a substituted pyridine ring is frequently found in a wide range of pharmaceutical agents. Consequently, this compound is a valuable precursor for the synthesis of bioactive compounds and key pharmaceutical intermediates. google.com Its ability to readily form urea and carbamate (B1207046) linkages makes it particularly useful in the design of molecules that can interact with biological targets through hydrogen bonding.

A significant application of this compound is in the synthesis of analogs of known drugs, particularly in the field of oncology. For example, it is a key building block for creating derivatives of Sorafenib, a multi-kinase inhibitor used in the treatment of certain cancers. nih.govnih.gov By reacting this compound with various substituted anilines, researchers can generate a library of diaryl urea compounds. rsc.org These analogs can then be screened for improved efficacy, selectivity, or pharmacokinetic properties. The synthesis of such analogs often involves a straightforward reaction between the isocyanate and an appropriate amine, highlighting the efficiency of this chemical approach in drug discovery. nih.gov

The general scheme for the synthesis of Sorafenib analogs involves the reaction of an aniline (B41778) derivative with an isocyanate. By using this compound, novel structures can be accessed where the typical carboxamide group of Sorafenib is replaced by the 2-methylpyridine moiety.

Table of Synthesized Pyridine-Urea Derivatives with Anticancer Activity mdpi.com

| Compound | R | Anticancer Activity (IC₅₀ in µM) |

| 8a | 4-OCH₃ | - |

| 8b | 3,4-(OCH₃)₂ | - |

| 8e | 4-OCH₃, 3-Cl | 0.22 (MCF-7, 48h) |

| 8n | 3,4-(OCH₃)₂, 4-F | 1.88 (MCF-7, 48h) |

Data extracted from a study on pyridine-ureas as potential anticancer agents.

The synthesis of a variety of derivatives from this compound allows for systematic structure-activity relationship (SAR) studies. By modifying the substituents on the amine or alcohol that reacts with the isocyanate group, chemists can probe how different structural features influence the biological activity of the resulting molecule. For instance, in the context of kinase inhibitors, altering the substitution pattern on the aryl ring of the amine can significantly impact the compound's ability to bind to the target enzyme. researchgate.netnih.govnih.govmdpi.com These SAR studies are crucial for optimizing lead compounds and developing more potent and selective drugs.

Synthesis of Agrochemicals

Role in Materials Science and Polymer Chemistry

Isocyanates are fundamental monomers in the production of polyurethanes and polyureas, two major classes of polymers with a vast range of applications. rsc.orgsphinxsai.com this compound, as a monofunctional isocyanate, can be used as a chain-terminating agent or to introduce specific functionalities onto a polymer backbone.

By incorporating this compound into a polymer structure, material scientists can tailor the properties of the resulting material. The pyridine unit can influence properties such as thermal stability, solubility, and metal coordination. For example, polyurethanes are synthesized through the reaction of diisocyanates with polyols. rug.nlmdpi.com The use of this compound in conjunction with diisocyanates would allow for the precise control of polymer molecular weight and the introduction of pyridine end-groups. These end-groups could then be used for post-polymerization modifications or to impart specific surface properties to the material. rsc.org Similarly, in the synthesis of polyureas from diamines and diisocyanates, this compound can act as a capping agent to control the chain length and, consequently, the mechanical properties of the resulting polymer. sphinxsai.com

Cross-linking in Polymer Networks

The formation of three-dimensional polymer networks through cross-linking is a fundamental strategy for enhancing the mechanical, thermal, and chemical properties of polymeric materials. libretexts.org Isocyanates are a cornerstone of this field, particularly in the synthesis of polyurethane networks. The isocyanate group (–N=C=O) is highly electrophilic and readily reacts with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form stable covalent linkages. tandfonline.coml-i.co.uk

The primary application of this compound in this context is as a functionalizing agent that introduces the 2-methylpyridine moiety into a polymer structure, which can then influence the final network properties. While it is a monoisocyanate and thus cannot act as a direct cross-linker on its own, it can be incorporated into a network structure by reacting with polyfunctional monomers, such as polyols or polyamines. For instance, in a system containing a triol and a diisocyanate, this compound can react with one of the hydroxyl groups of the triol. The remaining hydroxyl groups can then react with diisocyanates to build the cross-linked network. acs.org The incorporation of the 2-methylpyridine group modifies the polarity, thermal stability, and surface properties of the resulting polymer.

The fundamental reactions involving the isocyanate group that lead to the formation of a polymer network are detailed in the table below.

| Reactant Functional Group | Polymer Type | Resulting Linkage | Reaction Scheme |

|---|---|---|---|

| Hydroxyl (-OH) | Polyol | Urethane (B1682113) | R-NCO + R'-OH → R-NH-CO-O-R' |

| Primary Amine (-NH₂) | Polyamine | Urea | R-NCO + R'-NH₂ → R-NH-CO-NH-R' |

| Water (H₂O) | (Moisture curing) | Urea (via carbamic acid) | R-NCO + H₂O → [R-NH-COOH] → R-NH₂ + CO₂; then R-NCO + R-NH₂ → R-NH-CO-NH-R |

This table outlines the primary reactions of the isocyanate group in this compound, which are fundamental to the formation of cross-linked polymer networks.

Integration into Metallo-Supramolecular Polymers

Metallo-supramolecular polymers are a class of materials constructed through the self-assembly of monomeric or polymeric ligands with metal ions. acs.orgnih.gov These systems are held together by reversible and directional metal-ligand coordination bonds, which allows for the creation of dynamic and responsive materials. researchgate.net The pyridine moiety is one of the most widely utilized ligands in supramolecular chemistry due to its strong and predictable coordination behavior with a wide range of transition metal ions. researchgate.netacs.orgnih.gov

This compound is an ideal candidate for designing polymers capable of forming metallo-supramolecular assemblies. The synthetic strategy involves a two-stage process. First, the isocyanate group is used to covalently graft the 2-methylpyridine unit onto a polymer backbone. This is achieved by reacting this compound with a prepolymer containing reactive functional groups, such as a polyol, to form a polymer with pendant pyridine ligands. acs.orgmdpi.com

In the second stage, the addition of metal ions to a solution of the pyridine-functionalized polymer induces self-assembly. The nitrogen atoms on the pendant pyridine rings act as coordination sites for the metal ions, forming reversible cross-links between polymer chains. acs.orgresearchgate.net This process results in the formation of a three-dimensional metallo-supramolecular network. The properties of the resulting material, such as its mechanical strength, viscosity, and responsiveness to stimuli like heat or pH, can be precisely tuned by selecting the specific metal ion, as different metals offer varying coordination numbers, geometries, and bond labilities. nih.gov

| Metal Ion | Typical Oxidation State | Common Coordination Number | Resulting Geometry |

|---|---|---|---|

| Ruthenium (Ru) | +2 | 6 | Octahedral |

| Iron (Fe) | +2 | 6 | Octahedral |

| Zinc (Zn) | +2 | 4 or 6 | Tetrahedral or Octahedral |

| Copper (Cu) | +2 | 4 or 6 | Square Planar or Distorted Octahedral |

| Palladium (Pd) | +2 | 4 | Square Planar |

This table presents a selection of transition metal ions that commonly coordinate with pyridine-based ligands to form metallo-supramolecular structures, along with their typical coordination characteristics.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, a detailed map of the molecular structure can be constructed.

The ¹H NMR spectrum of 5-Isocyanato-2-methylpyridine is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the methyl group. The chemical shifts (δ), multiplicities, and coupling constants (J) provide critical information for assigning each proton to its specific position on the molecular scaffold.

The pyridine ring of this compound contains three non-equivalent aromatic protons. Based on the analysis of related 2-methylpyridine (B31789) derivatives, the expected chemical shifts and coupling patterns can be predicted. uci.eduresearchgate.netrsc.org

H-6 Proton: The proton at the C-6 position, being adjacent to the nitrogen atom, is expected to be the most deshielded and appear at the furthest downfield position, typically as a doublet.

H-3 and H-4 Protons: The protons at the C-3 and C-4 positions will exhibit chemical shifts and multiplicities influenced by their respective electronic environments and coupling with adjacent protons. These would likely appear as a doublet and a doublet of doublets, respectively.

Methyl Protons (-CH₃): The three protons of the methyl group at the C-2 position are equivalent and will appear as a sharp singlet in the upfield region of the spectrum.

The anticipated ¹H NMR spectral data, based on analogous compounds, is summarized in the interactive table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~8.3-8.5 | Doublet (d) | ~2.0-3.0 |

| H-4 | ~7.5-7.7 | Doublet of Doublets (dd) | ~8.0-9.0, ~2.0-3.0 |

| H-3 | ~7.1-7.3 | Doublet (d) | ~8.0-9.0 |

| -CH₃ | ~2.5-2.6 | Singlet (s) | N/A |

Note: The predicted values are based on spectral data for structurally similar compounds and may vary from experimentally determined values.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms.

The spectrum is expected to show seven distinct signals: five for the pyridine ring carbons, one for the methyl carbon, and one for the isocyanate carbon.

Isocyanate Carbon (-NCO): The carbon of the isocyanate group is typically observed in the range of 120-130 ppm.

Pyridine Ring Carbons: The carbons of the pyridine ring will resonate in the aromatic region of the spectrum. The C-2 and C-6 carbons, being adjacent to the nitrogen, are generally the most deshielded. The presence of the methyl and isocyanato substituents will further influence the chemical shifts of the ring carbons.

Methyl Carbon (-CH₃): The carbon of the methyl group will appear as a signal in the upfield aliphatic region.

An overview of the predicted ¹³C NMR chemical shifts is presented in the following interactive table.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~158-160 |

| C-6 | ~149-151 |

| C-4 | ~138-140 |

| C-5 | ~128-130 |

| -N=C=O | ~124-126 |

| C-3 | ~122-124 |

| -CH₃ | ~23-25 |

Note: The predicted values are based on spectral data for structurally similar compounds and may vary from experimentally determined values.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is essential for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

The isocyanate (-N=C=O) functional group has a very strong and characteristic absorption in the IR spectrum. This is due to the asymmetric stretching vibration of the N=C=O unit. This band is typically sharp and intense, appearing in a region of the spectrum that is often free from other interfering absorptions. For aryl isocyanates, this absorption is consistently observed in the range of 2260-2280 cm⁻¹. asianpubs.orgresearchgate.net The corresponding symmetric stretch is generally much weaker in the IR spectrum but can sometimes be observed in the Raman spectrum.

| Vibrational Mode | Technique | Characteristic Frequency (cm⁻¹) | Intensity |

| Asymmetric Stretch (-N=C=O) | IR | ~2260 - 2280 | Strong, Sharp |

| Symmetric Stretch (-N=C=O) | Raman | ~1400 - 1450 | Variable |

The pyridine ring gives rise to a series of characteristic vibrations. These include C-H stretching, C=C and C=N ring stretching, and various in-plane and out-of-plane bending modes.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

Ring Stretching: The stretching vibrations of the C=C and C=N bonds within the pyridine ring result in a group of bands, often of variable intensity, in the 1400-1600 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds give rise to absorptions in the fingerprint region of the spectrum (below 1400 cm⁻¹). The pattern of the out-of-plane C-H bending bands in the 700-900 cm⁻¹ region can often provide information about the substitution pattern on the pyridine ring.

The collective analysis of NMR, IR, and Raman data provides a definitive confirmation of the molecular structure of this compound.

The ¹H and ¹³C NMR spectra confirm the presence and connectivity of the 2-methylpyridine core structure. The number of signals, their chemical shifts, and the observed coupling patterns in the ¹H NMR spectrum are consistent with a 2,5-disubstituted pyridine ring. The specific downfield shifts of the aromatic protons and carbons are in agreement with the electron-withdrawing nature of the isocyanate group.

The intense and sharp absorption band in the IR spectrum around 2270 cm⁻¹ is unequivocal evidence for the presence of the isocyanate functional group. asianpubs.orgresearchgate.net Furthermore, the characteristic bands corresponding to the pyridine ring vibrations in both IR and Raman spectra corroborate the identity of the heterocyclic core. The combination of these spectroscopic techniques allows for an unambiguous structural assignment of this compound, leaving no doubt as to the identity and purity of the compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, with a molecular formula of C₇H₆N₂O, the nominal molecular weight is 134 g/mol . scbt.com The molecular ion peak (M⁺) in a mass spectrum would appear at an m/z corresponding to this mass.

The fragmentation of the molecular ion provides valuable structural information. When the energetically unstable molecular ion breaks apart, it forms various fragment ions. chemguide.co.uklibretexts.org The pattern of these fragments is unique to the molecule's structure. For this compound, fragmentation is expected to occur at the functional groups. Plausible fragmentation pathways include the loss of the isocyanate group or parts of it, and cleavage involving the methyl group or the pyridine ring. The stability of the resulting carbocations or radical cations influences the relative abundance of the fragment peaks observed in the spectrum. libretexts.org Charge-remote fragmentation processes are common for many organic ions. nih.gov

Table 1: Hypothetical Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 134 | [C₇H₆N₂O]⁺ | - |

| 106 | [C₇H₆N₂]⁺ | CO |

| 92 | [C₆H₆N]⁺ | NCO |

Note: This table is illustrative and based on general fragmentation principles of organic molecules.

High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. rsc.orgmdpi.com This method is highly effective for analyzing thermally labile molecules like isocyanates. nih.gov

In a typical analysis, an HPLC system, often using a reverse-phase C18 column, separates this compound from any impurities or reactants from its synthesis. sielc.com The separated components then enter the ESI source of the mass spectrometer. ESI is a soft ionization technique that generates intact molecular ions (e.g., [M+H]⁺) with minimal fragmentation, making it ideal for confirming the molecular weight of the target compound. nih.govnih.gov By monitoring the m/z of the protonated molecule (135 for C₇H₆N₂O), the purity of the sample can be accurately assessed. Tandem MS (MS/MS) can be further employed to select the molecular ion, induce fragmentation, and analyze the resulting product ions, providing definitive structural confirmation. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.orgelte.hu The absorption of this energy by organic molecules results in electronic transitions, primarily from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org

The structure of this compound contains multiple chromophores—groups of atoms responsible for light absorption. uzh.ch These include the pyridine ring and the isocyanate group, both of which contain π-bonds and non-bonding (n) electrons on the nitrogen and oxygen atoms. youtube.com Consequently, the UV-Vis spectrum of this compound is expected to show absorptions corresponding to two main types of electronic transitions: libretexts.orgelte.hu

π → π* (pi to pi-star) transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands. uzh.ch

n → π* (n to pi-star) transitions: These transitions involve promoting an electron from a non-bonding orbital (from the lone pairs on the nitrogen or oxygen atoms) to a π* antibonding orbital. These are lower-energy transitions and result in weaker absorption bands compared to π → π* transitions. uzh.ch

Table 2: Expected Electronic Transitions for this compound

| Type of Transition | Orbitals Involved | Expected Relative Energy | Expected Relative Intensity |

|---|---|---|---|

| π → π* | π bonding → π* antibonding | High | Strong |

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique relies on the diffraction of an X-ray beam by the ordered array of atoms in a crystal lattice. libretexts.org The resulting diffraction pattern of angles and intensities can be used to construct a three-dimensional map of electron density, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. wikipedia.orgnist.gov

For this compound, a single-crystal XRD analysis would provide invaluable structural information, provided a suitable single crystal can be grown. The analysis would reveal:

The exact geometry and conformation of the molecule in the solid state.

Precise bond lengths and angles for the pyridine ring and the isocyanate substituent.

The crystal system, space group, and unit cell dimensions of the crystal lattice.

Details of intermolecular interactions, such as hydrogen bonding or π-stacking, which govern how the molecules pack together in the crystal. nih.gov

This detailed structural information is fundamental for understanding the material's physical properties and chemical reactivity. wikipedia.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT serves as a foundational tool for computational chemistry, enabling the investigation of a molecule's electronic structure to predict a wide array of properties.

Simulation of NMR Chemical ShiftsComputational methods, particularly DFT, can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These simulations are invaluable for confirming molecular structures and assigning experimental spectra. A theoretical study on 5-Isocyanato-2-methylpyridine would involve calculating the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts. Comparing these simulated shifts with experimental data would provide strong evidence for the compound's structural integrity.

Despite the clear utility of these computational approaches, specific data tables and detailed research findings for this compound remain elusive in the current body of scientific literature. The synthesis and potential applications of this compound are mentioned in patent literature, but in-depth computational characterization is not provided. Therefore, a detailed, data-rich article on the computational and theoretical studies of this compound cannot be generated at this time.

Structural and Spectroscopic Property Prediction

A comprehensive search of scientific literature and chemical databases did not yield any specific computational studies focused on the prediction of structural and spectroscopic properties for this compound. While computational methods such as Density Functional Theory (DFT) are commonly used to predict parameters like bond lengths, bond angles, and vibrational frequencies (IR and Raman spectra) for organic molecules, no published research applying these methods to this compound could be located.

Molecular Dynamics (MD) Simulations

There is no available research in the public domain detailing molecular dynamics (MD) simulations specifically involving this compound.

Simulation of Polymer-Isocyanate Interactions

No specific studies were found that simulate the interaction between this compound and polymer chains. Such simulations would typically be used to understand the reaction mechanisms, binding affinity, and the influence of the isocyanate on the polymer's conformational structure at an atomistic level, but this research has not been published for this particular compound.

Analysis of Steric Effects on Binding Sites

A literature review did not uncover any computational analyses of the steric effects of the methyl group on the pyridine (B92270) ring influencing the accessibility and reactivity of the isocyanate group's binding sites in this compound.

Quantum Chemical Calculations for Bonding and Energetics

No dedicated quantum chemical calculations focused on the bonding and energetics of this compound have been published. Studies of this nature would typically employ methods like DFT to analyze the electronic structure, molecular orbital energies (such as HOMO and LUMO), and the thermodynamics of potential reactions involving the isocyanate group. However, such specific data for this compound are not available in the literature.

Biological Activity and Mechanisms of Action of 5 Isocyanato 2 Methylpyridine Derivatives

Mechanism of Action of the Isocyanate Group in Biological Systems

The isocyanate functional group (-N=C=O) is characterized by a highly electrophilic carbon atom. This electrophilicity dictates its primary mechanism of action in biological systems: the reaction with nucleophiles. This reactivity allows isocyanates to form stable covalent bonds with a variety of biomolecules, initiating a cascade of downstream biological effects.

In a biological environment, the isocyanate group readily reacts with molecules containing active hydrogen atoms. The most common nucleophiles it encounters are the free amino groups (-NH₂) and hydroxyl groups (-OH) present on proteins, peptides, and other biomolecules.

Reaction with Amines: The reaction between an isocyanate and a primary or secondary amine results in the formation of a substituted urea (B33335) derivative. This reaction is typically rapid and is a primary mechanism by which isocyanates modify proteins, particularly at the N-terminal α-amino groups and the ε-amino groups of lysine (B10760008) residues.

Reaction with Hydroxyl Groups: Isocyanates react with hydroxyl groups, such as those on serine, threonine, and tyrosine residues in proteins or on other small molecules, to form a urethane (B1682113) linkage, also known as a carbamate (B1207046). While this reaction occurs, the reactivity of isocyanates is generally greater for amines than for hydroxyls.

The reaction of an isocyanate with a hydroxyl group yields a carbamate ester. These carbamate linkages are of significant interest in medicinal chemistry as they are generally stable under physiological conditions. Their stability allows them to function as bioisosteres of amide bonds, offering potential advantages such as improved pharmacokinetic properties and enhanced resistance to enzymatic degradation by proteases. This stability is crucial for the design of long-acting therapeutic agents.

Protein Modification through Carbamylation

The non-enzymatic, covalent modification of proteins by isocyanates is known as carbamylation. This post-translational modification can significantly alter the structure and function of proteins, thereby affecting cellular processes.

Carbamylation introduces a new chemical moiety onto the protein, which can disrupt its native three-dimensional structure and, consequently, its biological function. The addition of the carbamoyl (B1232498) group can lead to several structural and functional alterations:

Change in Protein Charge: The reaction of an isocyanate with the positively charged ε-amino group of a lysine residue neutralizes its charge, which can disrupt ionic interactions critical for maintaining protein conformation and for interactions with other molecules.

Steric Hindrance: The addition of the new group can physically block active sites or binding domains on a protein, preventing it from interacting with its substrates, receptors, or other binding partners.

Conformational Changes: The alteration of local charges and the introduction of new groups can induce local or global changes in the protein's folding, potentially leading to misfolding, aggregation, or destabilization. For instance, studies on collagen have shown that the carbamylation of only a few lysine residues is sufficient to cause local destabilization of the triple helical structure and impair its ability to form fibrils.

Interactive Table: Effects of Carbamylation on Protein Function

| Protein Target | Consequence of Carbamylation | Functional Impact |

| Hemoglobin | Modification of N-terminal amino groups | Increased oxygen affinity, leading to reduced oxygen delivery to tissues. |

| Low-Density Lipoprotein (LDL) | Modification of lysine residues | Promotes recognition by macrophage scavenger receptors, leading to foam cell formation in atherosclerosis. |

| Collagen | Modification of lysine residues | Destabilization of the triple helix, impaired fibrillogenesis, altered sensitivity to proteolysis. mdpi.com |

| Albumin | Modification of lysine residues | Altered drug-binding capacity and antioxidant properties. researchgate.net |

By altering protein function, carbamylation can have a significant impact on cellular signaling pathways. Isocyanate-mediated modifications can either activate or inhibit signaling cascades, leading to various cellular responses. Research has shown that isocyanates can modulate critical pathways involved in cell survival, proliferation, and death. For example, studies using methyl isocyanate have demonstrated that it can negatively regulate the DNA damage response pathway. This disruption can promote cell cycle arrest and lead to apoptosis (programmed cell death), indicating a profound impact on the signaling cascades that govern cell fate. nih.govmdpi.com Furthermore, isocyanate-protein adducts can be recognized by the immune system as foreign, triggering inflammatory responses and the activation of related signaling pathways.

Investigated Pharmaceutical Applications

5-Isocyanato-2-methylpyridine is primarily utilized as a chemical building block or intermediate in the synthesis of more complex molecules with potential therapeutic value. sincerechemical.com The isocyanate group serves as a highly reactive handle for linking the 2-methylpyridine (B31789) scaffold to other molecular fragments, most commonly through the formation of urea derivatives. Urea-containing compounds are a well-established class of molecules in drug discovery, known to exhibit a wide range of biological activities, particularly as enzyme inhibitors. researchgate.netnih.gov

The general strategy involves reacting this compound with a selected amine-containing molecule to produce a substituted urea. This approach has been widely explored in the development of kinase inhibitors for cancer therapy. nih.gov Kinases are critical enzymes in cell signaling pathways that regulate cell growth and proliferation, and their dysregulation is a hallmark of many cancers. Diaryl urea compounds, which can be synthesized from a heteroaromatic isocyanate like this compound and an aniline (B41778) derivative, have been identified as potent inhibitors of key kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). nih.gov By blocking these signaling pathways, such compounds can inhibit tumor growth and angiogenesis.

Interactive Table: Investigated Applications of Urea Derivatives in Drug Discovery

| Derivative Class | Therapeutic Target | Investigated Application |

| Diaryl Ureas | Kinases (e.g., VEGFR-2, EGFR, RAF) | Anti-cancer agents nih.gov |

| N-Hydroxyureas | 5-Lipoxygenase (5-LOX) | Anti-inflammatory agents nih.gov |

| Sulfonylureas | ATP-sensitive potassium channels | Anti-diabetic agents nih.gov |

| Acyl-urea Derivatives | HIV-1 Protease | Anti-viral agents (HIV) nih.gov |

Precursor for Bioactive Compounds

This compound is a key intermediate in the synthesis of a wide range of nitrogen-containing compounds. The isocyanate functional group (-N=C=O) is an electrophilic center that reacts with various nucleophiles such as alcohols, amines, and thiols to form carbamates, ureas, and thiocarbamates, respectively. This reactivity is fundamental to its role as a precursor for creating molecules with potential biological activity.